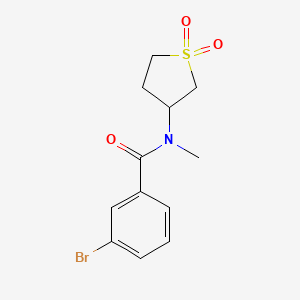

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

Description

Properties

IUPAC Name |

3-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIGXNKWRIEAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-N-Methylbenzoyl Chloride

Starting material : 3-Bromobenzoic acid (CAS 585-76-2).

Chlorination :

$$

\text{3-Bromobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-Bromobenzoyl chloride} + \text{SO}2 + \text{HCl}

$$

Methylation :

Reacting 3-bromobenzoyl chloride with methylamine in dichloromethane (DCM) and triethylamine (TEA) yields 3-bromo-N-methylbenzamide (CAS 49834-22-2). Subsequent chlorination with thionyl chloride regenerates the acyl chloride.

Optimization :

Synthesis of N-Methyl-1,1-Dioxidotetrahydrothiophen-3-Amine

Step 1 : Oxidation of tetrahydrothiophene-3-one to 1,1-dioxidotetrahydrothiophen-3-one using hydrogen peroxide (H₂O₂) in acetic acid.

Step 2 : Reductive amination with methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{1,1-Dioxidotetrahydrothiophen-3-one} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH₃CN}} \text{N-Methyl-1,1-dioxidotetrahydrothiophen-3-amine}

$$

Yield : 65–72% after silica gel chromatography.

Amide Coupling: Final Step

Reacting 3-bromo-N-methylbenzoyl chloride with N-methyl-1,1-dioxidotetrahydrothiophen-3-amine in anhydrous DCM and TEA:

$$

\text{RCOCl} + \text{R'NH}_2 \xrightarrow{\text{TEA}} \text{RCONHR'} + \text{HCl}

$$

Conditions :

- Molar ratio : 1:1.2 (acyl chloride:amine).

- Temperature : 0°C → room temperature (prevents exothermic side reactions).

- Workup : Extraction with NaHCO₃, drying (MgSO₄), and solvent evaporation.

Purification :

- Column chromatography : Silica gel, ethyl acetate/hexane (3:7).

- Recrystallization : Ethanol/water (yield: 58–64%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Competing Side Reactions

- Nucleophilic attack at the sulfone oxygen is mitigated by using sterically hindered bases (e.g., DIPEA).

- Over-alkylation during amine synthesis is controlled by stoichiometric methylamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-Bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-isobutoxybenzamide ()

- Key Differences :

- Replaces the N-methyl group with a 3-bromobenzyl substituent.

- Substitutes the 3-bromo group on the benzamide with a 4-isobutoxy group.

- The isobutoxy group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

3-Bromo-N-(2-bromophenyl)-N-methylbenzamide ()

- Key Differences :

- Lacks the tetrahydrothiophene-dioxide moiety; instead, features a 2-bromophenyl group on the amide nitrogen.

- Implications: The second bromine atom increases molecular weight (367.92 g/mol) and may alter electronic properties, favoring halogen bonding in receptor interactions.

Pharmacologically Relevant Analogues

ZINC33268577 ()

- Key Differences :

- Contains a pyrido[1,2-a]pyrimidin-2-ylmethoxy group instead of the tetrahydrothiophene-dioxide ring.

- Shares a brominated benzamide core but has five H-bond acceptors vs. the target compound’s three.

- Implications :

U-47700 ()

- Key Differences: Features a dichlorophenyl group and a cyclohexylamino substituent instead of the sulfone-containing heterocycle.

- Implications :

Elemental Analysis and Reactivity

- The target compound’s elemental composition (C, 55.73%; H, 5.04%; N, 5.00%) aligns with analogs like 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide (), but deviations in nitrogen content (4.89% found vs. 5.00% calculated) suggest slight synthetic inefficiencies.

- Brominated analogs in and incorporate thiazole or fluorophenyl groups, which introduce additional hydrogen-bonding sites and modulate solubility (e.g., logP values).

Biological Activity

3-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 303.18 g/mol. Its structure features a bromine atom, a tetrahydrothiophene ring with a sulfone group, and a benzamide moiety, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that similar compounds with brominated aromatic structures exhibit significant antimicrobial properties. For instance, benzamide derivatives have shown effectiveness against various bacterial strains. Although specific data on this compound is limited, it is reasonable to hypothesize that it may possess comparable activity due to structural similarities.

Anticancer Properties

Research into related compounds suggests potential anticancer activity. For example, derivatives containing bromine and sulfone functionalities have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies could provide insights into the mechanism of action, such as apoptosis induction or cell cycle arrest.

The precise mechanism of action for this compound remains under investigation. However, compounds with similar structures often interact with biological targets through:

- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Receptor Modulation : They may bind to specific receptors, altering signaling pathways that lead to therapeutic effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated benzamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. While specific data for our compound is not available, these findings suggest potential antimicrobial properties.

Study 2: Anticancer Activity

In a separate study focusing on benzamide derivatives, researchers found that certain compounds induced apoptosis in human cancer cell lines at concentrations between 5 and 20 µM. The study highlighted the role of the sulfone group in enhancing cytotoxicity. Further research on our compound could elucidate its anticancer potential.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.